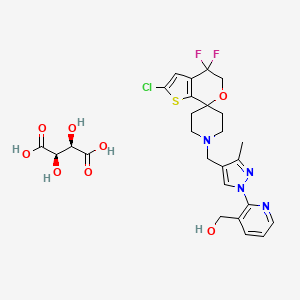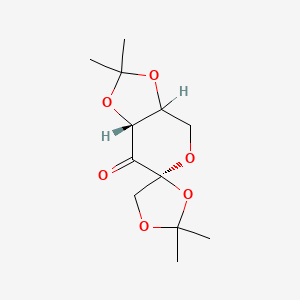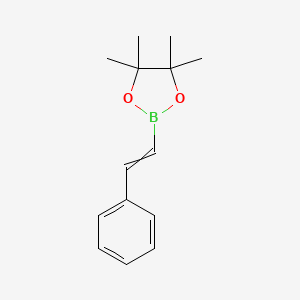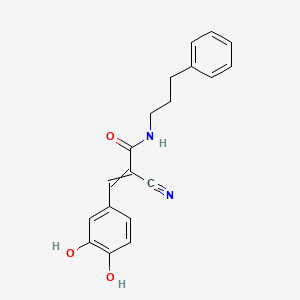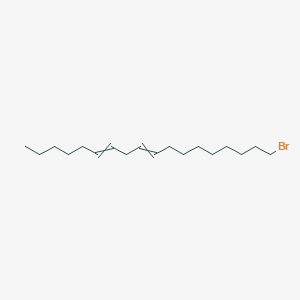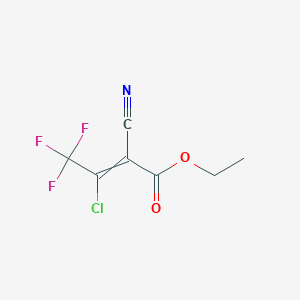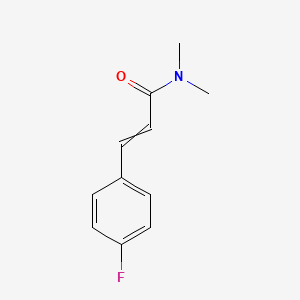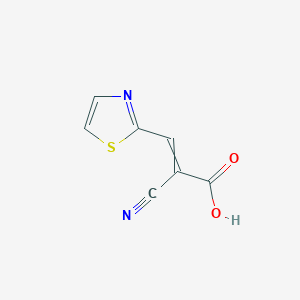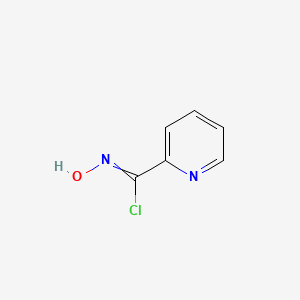
N-hydroxy-2-pyridinecarboximidoyl chloride
概要
説明
N-hydroxy-2-pyridinecarboximidoyl chloride is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-hydroxy-2-pyridinecarboximidoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hydroxy-2-pyridinecarboximidoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Novel N-Substituted Imidamide Derivatives
A study by Aksamitowski et al. (2017) reports the efficient synthesis of long-chain N’-hydroxy-N-alkyl- and N,N-dialkylpyridinecarboximidamides, highlighting their potential in diverse applications (Aksamitowski et al., 2017).
Metal Extraction
Wojciechowska et al. (2017) found that hydrophobic N’-alkyloxypyridine carboximidamides are efficient extractants for zinc(II) from acidic chloride solutions, indicating their utility in metal extraction processes (Wojciechowska et al., 2017).
Catalysis in Organic Reactions
Meng et al. (2018) explored the use of N-(2-Hydroxy-ethyl)-pyridinium chloride as a promoter in DABCO-catalyzed Knoevenagel condensation reactions. This highlights the role of similar compounds in enhancing the efficiency of organic reactions (Meng et al., 2018).
Antibacterial Activity
Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl) benzamides and tested their antibacterial activity, indicating potential applications in the development of new antibacterial agents (Mobinikhaledi et al., 2006).
Organometallic Catalysis
Rojas et al. (2007) discussed the use of pyridine-based ligands in nickel ethylene polymerization and copolymerization, suggesting their applicability in organometallic catalysis (Rojas et al., 2007).
Ligands in Homogeneous Catalysis
Wang et al. (2013) reported on the application of hydroxy-substituted pyridine-like N-heterocycles as ligands in homogeneous catalysis, particularly in hydrogen storage-related transformations (Wang et al., 2013).
特性
IUPAC Name |
N-hydroxypyridine-2-carboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPHBYKYXWYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-pyridinecarboximidoyl chloride | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

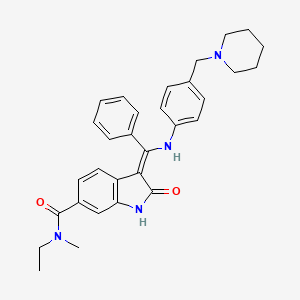
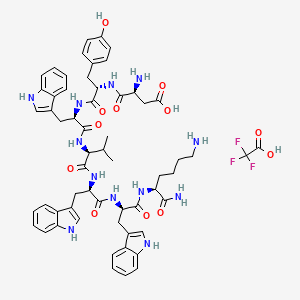
![(E)-4-[3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]but-3-en-2-one](/img/structure/B8081567.png)
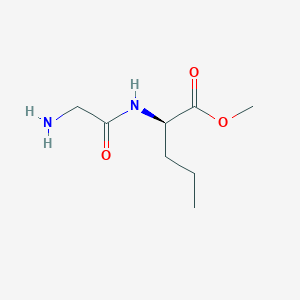
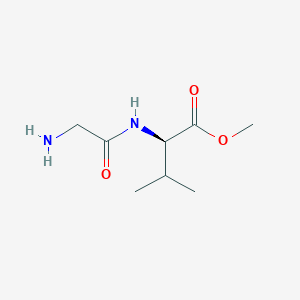
![1-[2-Methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole hydrochloride](/img/structure/B8081597.png)
